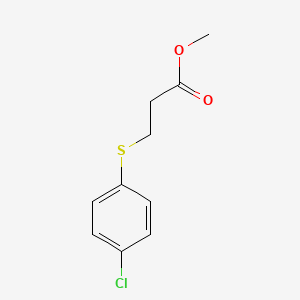

Methyl 3-(4-chlorophenylthio)propionate

Description

Properties

CAS No. |

54696-23-0 |

|---|---|

Molecular Formula |

C10H11ClO2S |

Molecular Weight |

230.71 g/mol |

IUPAC Name |

methyl 3-(4-chlorophenyl)sulfanylpropanoate |

InChI |

InChI=1S/C10H11ClO2S/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-5H,6-7H2,1H3 |

InChI Key |

DAMGUOXWBLUJSL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCSC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Solvent and Base Optimization

The choice of solvent and base significantly impacts reaction efficiency. DMF facilitates higher solubility of ionic intermediates, while THF offers milder conditions suitable for heat-sensitive substrates. Alternatives such as acetone or acetonitrile may also be used, albeit with slower reaction rates. Sodium hydride (NaH) has been cited as a stronger base for recalcitrant substrates, though it requires anhydrous conditions.

Esterification of 3-(4-Chlorophenylthio)propionic Acid

An alternative route involves the esterification of 3-(4-chlorophenylthio)propionic acid with methanol. This two-step synthesis first generates the carboxylic acid intermediate via thioether formation, followed by esterification under acidic or basic conditions.

Synthesis of 3-(4-Chlorophenylthio)propionic Acid

The acid precursor is synthesized by reacting 3-bromopropionic acid with 4-chlorothiophenol in the presence of K₂CO₃. This step mirrors the nucleophilic substitution described in Section 1.1, substituting the methyl ester with a carboxylic acid group. The resulting 3-(4-chlorophenylthio)propionic acid is purified via recrystallization or column chromatography.

Esterification with Methanol

Esterification is achieved using either acid catalysis (e.g., sulfuric acid) or a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). In a protocol analogous to the synthesis of methyl 3-(4-hydroxyphenyl)propionate, 3-(4-chlorophenylthio)propionic acid (150.43 mmol) is treated with iodomethane in DMF at 20°C for 30 minutes, followed by 3 hours at 0–20°C. Potassium carbonate facilitates the deprotonation of the acid, promoting nucleophilic attack by methoxide. This method reportedly achieves yields exceeding 95% for structurally similar esters.

Alternative Pathways: Michael Additions and Cyclization Reactions

Michael Addition of 4-Chlorothiophenol to Methyl Acrylate

Though less common, the Michael addition of 4-chlorothiophenol to methyl acrylate has been explored for synthesizing β-thioether esters. This reaction proceeds under basic conditions, with the thiolate ion attacking the α,β-unsaturated ester. However, regiochemical challenges and competing polymerization side reactions limit its practicality.

Intramolecular Cyclization

Patented methodologies describe the cyclization of thiourea derivatives to form thioether-linked heterocycles, which may be hydrolyzed to yield this compound. For instance, heating a thiourea precursor at 50–180°C in DMF induces cyclization, followed by esterification with methanol. While innovative, this route involves multi-step syntheses and is less efficient than direct substitution or esterification.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the primary synthesis routes:

Practical Considerations and Scalability

Industrial-scale production favors the nucleophilic substitution method due to its straightforward protocol and commercial availability of methyl 3-bromopropionate. However, the esterification route offers higher purity, as intermediates can be rigorously characterized before proceeding to the final step. Challenges include the handling of malodorous 4-chlorothiophenol and the need for anhydrous conditions in NaH-mediated reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-chlorophenylthio)propionate undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are used under basic conditions.

Major Products

Oxidation: Formation of Methyl 3-(4-chlorophenylsulfinyl)propionate or Methyl 3-(4-chlorophenylsulfonyl)propionate.

Reduction: Formation of 3-(4-chlorophenylthio)propanol.

Substitution: Formation of Methyl 3-(4-azidophenylthio)propionate or Methyl 3-(4-cyanophenylthio)propionate.

Scientific Research Applications

Related Compounds and Applications

-

m-Substituted Phenoxy-Propionic Acid Derivatives:

- Selective Herbicides : m-substituted phenoxy-propionic acid derivatives, which share structural similarities with methyl 3-(4-chlorophenylthio)propionate, are useful as selective herbicides . These compounds can be administered in forms such as wettable powders, emulsions, or granules .

- Preparation Examples :

- 2-[3- (4-chlorobenzyloxy) -phenoxy] -2-methyl-propionic acid: Has a melting point of 74°C and a yield of 81% .

- Ethyl 2-[3-(4-chlorophenylthio)-phenoxy] -2-methyl propionate: The synthesis involves reacting 3-(4-chlorophenylthio)-phenol with ethyl a-hydroxy-isobutyrate . Saponification of this ester yields the corresponding acid .

-

Metabolic Profiling Detection:

- High-performance liquid chromatography–mass spectrometry (HPLC-MS) is used in metabolic profiling detection . This method involves extracting plasma samples with methanol, followed by centrifugation and dilution . Mobile phases such as 0.1% formic acid and methanol are used . Qualitative analysis is performed based on retention time and mass charge ratio, while quantitative analysis uses peak area .

Synthesis and Properties

- Preparation V : Synthesis of ethyl 2-[3-(4-chlorophenylthio)-phenoxy] -2-methyl propionate involves heating 3-(4-chlorophenylthio)-phenol with ethyl a-hydroxy-isobutyrate in dimethylformamide . The resulting mixture is cooled, poured into water, and extracted with ether . The ether phases are washed with sodium hydroxide solution, dried, and concentrated .

- Boiling Point : The boiling point for ethyl 2-[3-(4-chlorophenylthio)-phenoxy] -2-methyl propionate is 180-184°C at 0.1 mm Hg .

- Melting Point : The melting point of the saponified acid (from Preparation V) is 77°C .

Potential Research Areas

Given that Sigma-Aldrich provides this compound to early discovery researchers, potential research areas could include:

- Agricultural applications : Investigating its potential as a herbicide or pesticide, similar to related phenoxy-propionic acid derivatives .

- Pharmaceutical research : Exploring its use in synthesizing bioactive compounds for therapeutic purposes .

- Materials science : Examining its properties for use in specialized materials or coatings .

- Chemical synthesis : Utilizing it as a building block in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of Methyl 3-(4-chlorophenylthio)propionate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variation: Halogen and Functional Group Effects

Methyl 3-(4-Bromophenyl)propionate (CAS 75567-84-9)

- Structure : Bromine replaces chlorine at the para position, and the thioether (-S-) is absent.

- Molecular Weight : 243.1 g/mol (vs. ~230.7 g/mol estimated for the target compound).

- Reactivity : Bromine’s lower electronegativity compared to chlorine may reduce electrophilic substitution rates. The ester group retains hydrolytic sensitivity but lacks the thioether’s susceptibility to oxidation.

Methyl 3-(2-Hydroxyphenyl)propionate (CAS 279456-9)

- Structure : Hydroxyl (-OH) replaces the thioether at the ortho position.

- Key Properties: Melting Point: 40–44°C (indicative of hydrogen bonding). Reactivity: The hydroxyl group enhances acidity (pKa ~10) and enables conjugation with the aromatic ring, unlike the non-conjugative thioether.

- Applications: Potential use in phenolic resin synthesis or as a UV stabilizer .

Aromatic System Variations

Methyl 3-(Thiophen-2-yl)propanoate (CAS 16862-05-8)

- Structure : Thiophene ring replaces the chlorophenyl group.

- Molecular Weight : 170.23 g/mol (smaller due to thiophene’s 5-membered ring).

- Reactivity: Thiophene’s aromaticity and sulfur atom contribute to distinct electronic properties.

- Applications : Likely used in conductive polymer research or heterocyclic chemistry .

Functional Group Complexity

Ethyl 3-(4-Chlorophenylthio)-2-cyano-3-(methylthio)acrylate (CAS 214330-97-9)

- Structure: Additional cyano (-CN) and methylthio (-SMe) groups introduce steric and electronic complexity.

- Key Features: Multiple sulfur centers increase susceptibility to oxidation. Cyano group enhances electrophilicity, enabling nucleophilic additions.

- Applications: Potential monomer for functionalized polymers or agrochemical intermediates .

Positional Isomerism and Sulfonyl Derivatives

Methyl 3-(4-Chlorosulfonylphenyl)propanoate (CAS not specified)

- Structure : Sulfonyl (-SO₂-) group replaces the thioether.

- Reactivity : Sulfonyl groups are strongly electron-withdrawing, polarizing the ester carbonyl and increasing hydrolysis rates.

- Applications : Intermediate in sulfonamide drug synthesis (e.g., antibiotics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.